molecular formula C17H20N2O3 B1384981 N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide CAS No. 1020054-16-3

N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide

Cat. No. B1384981
CAS RN: 1020054-16-3
M. Wt: 300.35 g/mol
InChI Key: ILOIEPUBODLQRB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide (NMB), also known as 5-amino-2-methylbenzamide, is an organic compound with a wide range of applications in scientific research. NMB is a derivative of benzamide, an organic compound that has been used for many years as a pharmaceutical drug. NMB has been used in various scientific studies for its unique properties and its ability to interact with other molecules.

Scientific Research Applications

Cancer Research and Treatment

N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide has been studied for its potential applications in cancer research and treatment. It has been found to be an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, which selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro. This compound blocks cancer cell proliferation and induces histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. Due to its significant antitumor activity in vivo, it has entered clinical trials and shows promise as an anticancer drug (Zhou et al., 2008).

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. Studies have examined its molecular structure, electronic properties, and thermodynamic properties using X-ray diffraction analysis, IR spectroscopy, and quantum chemical computation. The compound's ability to scavenge free radicals has been evaluated, and it has demonstrated potential as a powerful antioxidant (Demir et al., 2015).

Electrochemical Oxidation

Research has delved into the electrochemical oxidation mechanisms of amino-substituted benzamide derivatives, including N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide. This is crucial for understanding the free radical scavenging activity of antioxidants. The electrochemical behavior of these compounds has been studied, and possible explanations for their behavior have been discussed (Jovanović et al., 2020).

Molecular Structure and Characterization

The compound's molecular structure has been analyzed and characterized through various methods. X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy have been used to study different polymorphs of the compound, revealing insights into its structural and thermal properties (Yanagi et al., 2000).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-3-6-14(18)11-16(12)19-17(20)13-4-7-15(8-5-13)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOIEPUBODLQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide

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